Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

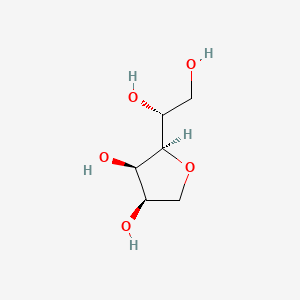

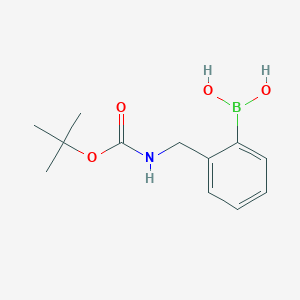

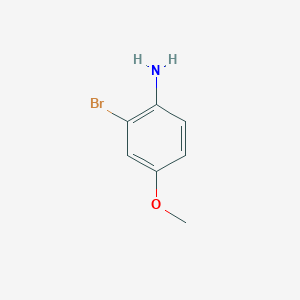

“Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-”, also known as 2-Butyl-2-(2,4-dichlorophenyl)oxirane, is a chemical compound with the molecular formula C12H14Cl2O . It is an impurity of Hexaconazole, a fungicide of the triazole class .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The exact mass is 244.04200 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.14500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives : These derivatives, including a compound related to chloroprene, showed significant blood glucose lowering activities in fasted rats, indicating potential therapeutic applications (Eistetter & Wolf, 1982).

Reactions with Nucleosides and DNA : Chloroprene metabolites like (1-chloroethenyl)oxirane react with nucleosides and DNA, forming various adducts. This study contributes to understanding the mutagenic potential of chloroprene (Munter et al., 2002).

Reactions in Atmospheric Chemistry : The gas-phase reactions of chloroprene-related compounds with NO3, resulting in products like oxiranes, are significant in atmospheric chemistry (Berndt & Böge, 1995).

Synthesis of Optically Active Antifungal Azoles : A study demonstrated the synthesis of antifungal azoles from optically active oxiranes, indicating the potential for developing new pharmaceuticals (Tasaka et al., 1993).

Polymer Chemistry : Chloroprene-related oxiranes are utilized in polymer chemistry for synthesizing polymers with specific structural and electronic properties (Merlani et al., 2015).

Synthesis of Biologically Active Enantiomers : Chloroprene-related compounds have been used in the efficient synthesis of biologically active enantiomers of antifungal agents (Miyauchi & Ohashi, 1995).

Molecular and Biological Studies

Gene Mutations and Micronuclei Induction : Certain chloroprene-related oxiranes induce genetic mutations and chromosomal aberrations in mammalian cells, important for understanding their mutagenic potential (Schweikl et al., 2004).

Structural and Vibrational Studies : Research into the structure and vibrations of chloroprene-related compounds provides insights into their stability and potential applications in materials science (Vanasundari et al., 2018).

Chemical Reactions and Transformations

Oxirane Formation : Studies on the one-pot synthesis of oxiranes, including those related to chloroprene, are crucial in organic synthesis (Sakowicz et al., 2016).

Liver Microsomal Transformation : The transformation of ethene to oxirane in rat liver microsomes provides insights into the metabolic pathways and potential toxicity of chloroprene and related compounds (Schmiedel et al., 1983).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-butyl-2-(2,4-dichlorophenyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-2-3-6-12(8-15-12)10-5-4-9(13)7-11(10)14/h4-5,7H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPUYQOPWLYDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455876 |

Source

|

| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |

CAS RN |

88374-07-6 |

Source

|

| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)

![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)